molecular formula C12H11F2N B1655093 N-(2,2-difluoroethyl)naphthalen-1-amine CAS No. 318-99-0

N-(2,2-difluoroethyl)naphthalen-1-amine

Cat. No.: B1655093
CAS No.: 318-99-0
M. Wt: 207.22
InChI Key: OCMONQGCMFBZIS-UHFFFAOYSA-N
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Description

N-(2,2-Difluoroethyl)naphthalen-1-amine (CAS 318-99-0) is a chemical compound with the molecular formula C12H11F2N and a molecular weight of 207.22 g/mol . This amine belongs to a class of organofluorine compounds where a naphthalen-1-amine group is linked to a 2,2-difluoroethyl chain. As a derivative of 2,2-difluoroethylamine, this compound is of significant interest in medicinal and agrochemical research. The 2,2-difluoroethylamine moiety is a valuable building block in the synthesis of various pharmaceuticals and pesticides . Compounds featuring this group have been investigated as potential cathepsin K inhibitors and have been used in the production of amine amides sulfo acyl pyrrole derivatives for the treatment of diseases such as hepatitis B, as well as aminobenzophenones applied in the treatment of inflammatory ophthalmic diseases or cancer . The difluoromethyl (CF2H) group is a privileged structural motif in drug discovery due to its unique physicochemical properties, including its ability to act as a hydrogen bond donor and its effect on a molecule's lipophilicity and metabolic stability . Researchers utilize this compound as a key intermediate to incorporate the difluoroethylamine group into more complex target molecules, leveraging its potential to modulate biological activity. This product is intended for research and development purposes in a laboratory setting. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2,2-difluoroethyl)naphthalen-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F2N/c13-12(14)8-15-11-7-3-5-9-4-1-2-6-10(9)11/h1-7,12,15H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCMONQGCMFBZIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NCC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501277760
Record name N-(2,2-Difluoroethyl)-1-naphthalenamine
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Molecular Weight

207.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

318-99-0
Record name N-(2,2-Difluoroethyl)-1-naphthalenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=318-99-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2,2-Difluoroethyl)-1-naphthalenamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Research Context and Significance of N 2,2 Difluoroethyl Naphthalen 1 Amine

Contextualization of N-Substituted Naphthalene (B1677914) Amines in Chemical Research

N-substituted naphthalene amines are a class of aromatic compounds that feature a naphthalene core functionalized with a nitrogen-containing substituent. This structural motif serves as a versatile scaffold in various domains of chemical science. Historically, naphthylamines have been pivotal as intermediates in the synthesis of azo dyes. acs.orgwikipedia.org The ability to modify the substituent on the nitrogen atom allows for the fine-tuning of the resulting dye's color and properties.

Beyond their use in the dye industry, N-substituted naphthalene derivatives are of significant interest in medicinal chemistry and materials science. These compounds have been investigated for a range of biological activities, including antifungal and cytotoxic properties. nih.govnih.gov For instance, certain secondary amines incorporating a naphthalene ring have demonstrated notable activity against various cancer cell lines. nih.gov The naphthalene moiety itself is found in a variety of biologically active natural products and has been explored as a bioisostere for other aromatic systems in drug design. nih.gov In materials science, naphthalene derivatives are utilized for their unique photophysical properties, finding applications in the development of organic light-emitting diodes (OLEDs) and other electronic materials. nih.govresearchgate.net The synthesis of these compounds often involves the reaction of 1-naphthylamine (B1663977) with various electrophiles or through multicomponent reactions, offering a pathway to a diverse array of structures. sigmaaldrich.comresearchgate.net

Significance of Difluoroethyl Moieties in Contemporary Molecular Design and Organic Chemistry

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. The difluoroethyl group (-CH2CHF2) is a particularly interesting moiety in modern molecular design for several reasons. The high electronegativity of the fluorine atoms can influence the electron distribution within a molecule, impacting its reactivity, pKa, and dipole moment. nih.gov

One of the most significant advantages of incorporating difluoroethyl groups is the enhancement of metabolic stability. nih.gov The carbon-fluorine bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes. This can increase the in vivo half-life of a drug candidate, a crucial parameter in pharmaceutical development. Furthermore, the lipophilicity of a molecule can be modulated by the introduction of fluorine, which can, in turn, affect its absorption, distribution, and transport across biological membranes. ontosight.ai

In the realm of materials science, fluorinated substituents are employed to improve the air stability and performance of n-type organic semiconductors. researchgate.net The electron-withdrawing nature of fluoroalkyl groups can lower the Lowest Unoccupied Molecular Orbital (LUMO) energy levels of organic materials, facilitating electron injection and transport. researchgate.net The synthesis of compounds containing the 2,2-difluoroethylamino moiety often utilizes precursors like 2,2-difluoroethylamine (B1345623), which can be prepared through various synthetic routes. nih.gov

Research Gaps and Motivations for Focused Investigations on N-(2,2-difluoroethyl)naphthalen-1-amine

Despite the well-established importance of both N-substituted naphthalene amines and difluoroethyl moieties, the specific compound this compound remains largely unexplored in publicly available scientific literature. A search for its CAS number, 318-99-0, primarily yields listings from chemical suppliers, confirming its commercial availability but offering little in the way of detailed research findings. researchgate.net

This lack of extensive research presents a clear gap and a compelling motivation for focused investigation. The combination of the planar, aromatic naphthalene core with the electron-withdrawing and metabolically robust difluoroethyl group suggests that this compound could possess unique and valuable properties.

Key research questions that motivate the investigation of this compound include:

Biological Activity: Could the presence of the difluoroethyl group confer enhanced or novel biological activities compared to other N-substituted naphthylamines? Investigations could explore its potential as an antifungal, anticancer, or anti-inflammatory agent. nih.govnih.govijpsjournal.com

Materials Science Applications: What are the photophysical and electronic properties of this compound? Its structure suggests potential as a building block for organic electronic materials, such as those used in OLEDs or organic field-effect transistors (OFETs), where the fluorinated group could enhance stability and performance. nih.govresearchgate.net

Synthetic Methodology: While general methods for the synthesis of N-substituted amines are known, the specific synthesis and optimization of the reaction to produce this compound in high yield and purity warrant investigation. researchgate.net

Physicochemical Properties: Detailed characterization of its properties, such as its pKa, solubility, and crystal structure, is necessary to understand its behavior and potential applications.

The exploration of this compound represents a promising avenue of research at the intersection of medicinal chemistry and materials science. Its study could lead to the discovery of new therapeutic agents or advanced functional materials.

Synthetic Methodologies for N 2,2 Difluoroethyl Naphthalen 1 Amine

Strategies for Naphthalene-1-amine Backbone Construction

De Novo Synthesis of the Naphthalene (B1677914) Core

The de novo synthesis approach involves the construction of the bicyclic aromatic naphthalene ring system from simpler, non-naphthalenic precursors. This strategy offers the advantage of introducing desired substitution patterns at an early stage of the synthetic sequence.

Various synthetic strategies have been developed to construct the naphthalene core. One notable method involves the reaction of o-alkynylbenzaldehydes with alkynes, catalyzed by gold(III) chloride, to yield naphthyl-ketone derivatives. Another approach utilizes the tandem Pummerer-Diels-Alder sequence for the preparation of α-thio substituted naphthalene derivatives. Furthermore, polysubstituted naphthalene derivatives can be synthesized through a gallium trichloride-catalyzed alkyne-aldehyde coupling. These methods provide versatile routes to functionalized naphthalenes that can subsequently be converted to naphthalen-1-amine.

A significant advancement in this area is the development of methods that allow for the efficient synthesis of multisubstituted naphthalenes, which are crucial in various fields, including pharmaceutical and materials science. One such method involves the cycloaddition of aryne intermediates with a diverse range of 2-pyrones, which are readily prepared from 4-hydroxy-2-pyrones. This Diels-Alder reaction followed by decarboxylative aromatization provides a powerful tool for accessing highly functionalized naphthalenes.

PrecursorsCatalyst/ReagentProduct Type
o-Alkynylbenzaldehydes and AlkynesAuCl₃Naphthyl-ketone derivatives
-Manganese(III) acetate1,3-Disubstituted naphthalenes
-Tandem Pummerer-Diels-Alder sequenceα-Thio substituted naphthalenes
Alkynes and AldehydesGallium trichloridePolysubstituted naphthalenes
2-Pyrones and o-Silylaryl triflates-Multisubstituted naphthalenes

A novel and innovative approach to naphthalene synthesis involves the transmutation of a nitrogen atom within an isoquinoline (B145761) ring to a carbon atom. This skeletal editing strategy provides a direct route to substituted naphthalenes from readily available isoquinoline precursors. The reaction is inspired by the Wittig reaction and utilizes an inexpensive and commercially available phosphonium (B103445) ylide as the carbon source.

The mechanism involves the formation of a triene intermediate through ring opening of the isoquinoline, which then undergoes a 6π-electrocyclization and subsequent elimination to afford the naphthalene product. This one-step process precisely replaces the nitrogen atom with a CH unit, leaving the rest of the molecular framework intact. This method not only offers a new pathway to naphthalenes but also expands the utility of isoquinoline chemistry.

Regioselective Amination of Naphthalene Derivatives to Form Naphthalene-1-amine

A more direct route to naphthalen-1-amine involves the introduction of an amino group at the C1 position of a pre-existing naphthalene scaffold. This requires regioselective control to ensure the desired isomer is obtained.

The most traditional method for preparing naphthalen-1-amine is through the reduction of 1-nitronaphthalene (B515781). wikipedia.org This reduction can be achieved using various reagents, with the Béchamp reduction, which employs iron and hydrochloric acid, being a classic example. google.com Subsequent steam distillation yields the desired 1-naphthylamine (B1663977). wikipedia.org Catalytic hydrogenation is another effective method, where 1-nitronaphthalene is reduced in the presence of a catalyst. For instance, purified 1-nitronaphthalene can be hydrogenated at elevated temperatures and pressures in the presence of a platinum/activated charcoal catalyst to produce 1-naphthylamine. google.com

Another approach involves the Bucherer reaction, where 1-naphthol (B170400) is reacted with ammonia (B1221849) and ammonium (B1175870) bisulfite to yield 1-naphthylamine. google.com

Starting MaterialReagentsReaction NameProduct
1-NitronaphthaleneIron, Hydrochloric AcidBéchamp Reduction1-Naphthylamine
1-NitronaphthaleneH₂, Platinum/Activated CharcoalCatalytic Hydrogenation1-Naphthylamine
1-NaphtholAmmonia, Ammonium BisulfiteBucherer Reaction1-Naphthylamine

Modern organic synthesis has seen the development of powerful catalytic methods for the formation of carbon-nitrogen bonds, which are applicable to the synthesis of naphthalen-1-amine.

Direct Catalytic Amination: A significant advancement is the direct, one-step catalytic amination of naphthalene to naphthylamine. rsc.orgscispace.com This method utilizes a vanadium-based catalyst, such as V₂O₅/HZSM-5, and hydroxylamine (B1172632) as the aminating agent under mild conditions. rsc.orgrsc.org This process is noted for its high atom economy and reduced environmental impact compared to traditional nitration and reduction methods. rsc.org The active sites for this reaction are believed to be the V-O-V and V=O bonds of monovanadate on the catalyst support, which activate the naphthalene and facilitate the formation of the active aminating reagent, NH₃⁺. rsc.orgrsc.org

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone for the synthesis of aryl amines. wikipedia.org This reaction allows for the coupling of an aryl halide (or triflate) with an amine in the presence of a palladium catalyst and a suitable ligand. wikipedia.org While initially developed for simpler aromatic systems, its application has been extended to more complex scaffolds, including naphthalene derivatives. nih.govacs.org This method offers a high degree of functional group tolerance and allows for the formation of the C-N bond under relatively mild conditions. wikipedia.org

Ullmann Condensation: The Ullmann condensation is a copper-catalyzed reaction that serves as an alternative to the Buchwald-Hartwig amination for the formation of aryl amines. wikipedia.org This reaction typically involves the coupling of an aryl halide with an amine at elevated temperatures, often in polar, high-boiling solvents. wikipedia.org While traditional Ullmann reactions required harsh conditions, modern variations have been developed that proceed under milder conditions, sometimes even in the absence of additional ligands, by using deep eutectic solvents as the reaction medium. nih.govfrontiersin.org

Reaction NameCatalystCoupling PartnersKey Features
Direct Catalytic AminationVanadium-based (e.g., V₂O₅/HZSM-5)Naphthalene and HydroxylamineOne-step, high atom economy
Buchwald-Hartwig AminationPalladiumAryl halide/triflate and AmineHigh functional group tolerance, mild conditions
Ullmann CondensationCopperAryl halide and AmineAlternative to Pd-catalysis, milder variations exist

Introduction of the 2,2-Difluoroethyl Moiety

The incorporation of a 2,2-difluoroethyl group onto naphthalen-1-amine can be achieved through several distinct synthetic pathways. These methods range from classical nucleophilic substitution reactions to more contemporary transition-metal-catalyzed and radical-based approaches.

N-Alkylation with 2,2-Difluoroethylating Reagents for Secondary Amine Formation

Direct N-alkylation is a fundamental method for forming C-N bonds. tcichemicals.com In this approach, naphthalen-1-amine acts as a nucleophile, attacking an electrophilic 2,2-difluoroethyl source. The reaction is a form of nucleophilic aliphatic substitution. wikipedia.org A common challenge in the N-alkylation of primary amines is the potential for overalkylation, where the secondary amine product, being more nucleophilic than the starting primary amine, reacts further to form a tertiary amine. wikipedia.orgmasterorganicchemistry.com

To achieve selective mono-N-alkylation, specific conditions and reagents are employed. organic-chemistry.org The use of cesium bases, such as cesium hydroxide (B78521) or cesium carbonate, has been shown to promote selective mono-N-alkylation of primary amines under mild conditions. organic-chemistry.orggoogle.com The reaction typically involves treating the primary amine with a 2,2-difluoroethyl halide, such as 2,2-difluoro-1-haloethane, in the presence of a suitable base to neutralize the hydrogen halide byproduct. google.com

Table 1: Reagents for N-Alkylation

Alkylating Agent Base Solvent General Applicability
2,2-difluoro-1-bromoethane K₂CO₃, Cs₂CO₃ DMF, DMSO Standard conditions for primary amines
2,2-difluoroethyl triflate Non-nucleophilic base (e.g., DIPEA) CH₂Cl₂, MeCN High reactivity, suitable for less reactive amines

Reductive Amination Approaches Utilizing Difluoroacetic Acid Derivatives

Reductive amination is a powerful and widely used method for synthesizing amines from carbonyl compounds. mdpi.com This two-step, often one-pot, process first involves the formation of an imine or enamine intermediate from the reaction of an amine with a carbonyl compound, followed by reduction of this intermediate to the target amine. mdpi.comrsc.org

For the synthesis of N-(2,2-difluoroethyl)naphthalen-1-amine, a suitable two-carbon aldehyde equivalent bearing a difluoro group is required. While difluoroacetaldehyde (B14019234) is a gas and can be challenging to handle, its precursors or derivatives of difluoroacetic acid can be utilized. The reaction proceeds by condensing naphthalen-1-amine with the difluoro-carbonyl compound to form a difluoro-substituted iminium ion, which is then reduced in situ. A variety of reducing agents can be employed, with modern methodologies favoring mild and selective reagents like amine-borane complexes. purdue.edupurdue.edu

Table 2: Reductive Amination Components and Conditions

Carbonyl Source Reducing Agent Catalyst (if any) Key Features
Difluoroacetaldehyde (or hydrate) Sodium triacetoxyborohydride (B8407120) (STAB) Acetic acid Mild, high functional group tolerance
Ethyl difluoroacetate Diisobutylaluminium hydride (DIBAL-H) None In situ reduction of ester to aldehyde

Biocatalytic methods using amine dehydrogenases (AmDHs) also represent a modern approach to reductive amination, offering high enantioselectivity for chiral amines. frontiersin.org

C-N Bond Formation Incorporating Difluorocarbene Precursors

Difluorocarbene (:CF₂), a highly reactive intermediate, can be generated from various precursors and offers a unique pathway for C-N bond formation. researchgate.net When difluorocarbene reacts with primary amines, the electron-deficient carbene is attacked by the lone pair of the nitrogen atom. nih.gov This can lead to the formation of isocyanides under basic conditions. researchgate.netnih.gov In another pathway, the reaction of in situ-generated thiocarbonyl fluoride (B91410) (CF₂=S), derived from difluorocarbene, with primary amines can yield isothiocyanates. cas.cn Further transformations would be required to convert these intermediates into the desired secondary amine. This method represents a less direct but mechanistically distinct approach to incorporating the difluoro moiety.

Palladium-Catalyzed Difluoroethylation Reactions on Aromatic Systems

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for C-N bond formation, most notably the Buchwald-Hartwig amination. This reaction couples an amine with an aryl halide or triflate. To synthesize this compound, two main strategies can be envisioned:

Coupling of 1-halonaphthalene (e.g., 1-bromonaphthalene) with 2,2-difluoroethylamine (B1345623).

Coupling of naphthalen-1-amine with a 2,2-difluoroethyl halide.

The first approach is a standard application of the Buchwald-Hartwig reaction. The second is less common but feasible. Furthermore, palladium catalysis can achieve direct C-H functionalization of aromatic systems like naphthalene, although this is more typically applied for C-C bond formation. researchgate.netrsc.org Palladium-catalyzed dearomative 1,4-difunctionalization of naphthalenes has also been developed, showcasing the utility of palladium in manipulating the naphthalene core. nih.govrsc.org A palladium-catalyzed difluoroalkylative carbonylation of styrenes has been reported, indicating the compatibility of palladium catalysis with difluoroalkylating reagents in complex transformations. nih.gov

Table 3: Palladium-Catalyzed Cross-Coupling Components

Naphthalene Substrate Fluoroethyl Partner Palladium Precursor Ligand
1-Bromonaphthalene (B1665260) 2,2-Difluoroethylamine Pd₂(dba)₃, Pd(OAc)₂ Buchwald or Hartwig-type phosphine (B1218219) ligands (e.g., XPhos, SPhos)
Naphthalen-1-amine 1-Bromo-2,2-difluoroethane Pd₂(dba)₃, Pd(OAc)₂ Josiphos-type ligands

Radical Difluoromethylation Strategies and Precursors

Radical-based methods provide an alternative to traditional polar reactions for installing fluorinated groups. These reactions typically involve the generation of a difluoromethyl radical (•CF₂H), which can then engage in various bond-forming events. Direct C-H difluoromethylation of heterocycles has been achieved using radical chemistry, demonstrating the feasibility of functionalizing aromatic systems through this pathway. nih.gov One potential strategy for synthesizing the target compound could involve the radical addition of •CF₂H to an imine derived from naphthalen-1-amine.

A prominent modern strategy for generating radicals under mild conditions is visible-light photoredox catalysis. beilstein-journals.orgacs.org This approach uses a photocatalyst that, upon absorbing visible light, can initiate single-electron transfer (SET) processes to generate radical intermediates from stable precursors. beilstein-journals.orgresearchgate.net

Recent literature has detailed visible light-induced radical cascade reactions for the synthesis of CF₂H-functionalized heterocyclic compounds. nih.govacs.org For instance, difluoromethyltriphenylphosphonium bromide has been used as a precursor for the •CF₂H radical in the difluoromethylation/cyclization of unactivated alkenes. nih.govacs.org While these examples often result in cyclized products, the underlying principle of generating a •CF₂H radical via photoredox catalysis and adding it to a π-system could be adapted. A plausible route would involve the photoredox-catalyzed addition of a difluoromethyl radical to an enamine or imine formed from naphthalen-1-amine.

Table 4: Components for Visible Light-Induced Radical Difluoromethylation

•CF₂H Precursor Photocatalyst Light Source Key Features
Difluoromethyltriphenylphosphonium bromide Eosin Y, Rose Bengal Blue or Green LEDs Mild, metal-free catalysis
Sodium difluoromethanesulfinate (CF₂HSO₂Na) Ru(bpy)₃Cl₂ or Ir-based complexes Visible Light High functional group tolerance

Convergent and Divergent Synthetic Pathways to this compound

The synthesis of this compound can be approached through both convergent and divergent strategies. The choice of pathway would depend on the desired scale, efficiency, and the need to generate a library of related compounds.

Convergent Synthetic Pathways

A convergent synthesis involves the independent synthesis of key fragments of the target molecule, which are then combined in the final stages. For this compound, a logical convergent approach would involve the coupling of a naphthalen-1-amine precursor with a 2,2-difluoroethylating agent.

One of the most direct methods is the N-alkylation of naphthalen-1-amine . This can be achieved by reacting naphthalen-1-amine with a suitable 2,2-difluoroethyl electrophile, such as 2,2-difluoroethyl bromide or iodide, in the presence of a base to neutralize the hydrogen halide byproduct. However, a significant challenge with the N-alkylation of primary amines is the potential for overalkylation, leading to the formation of the tertiary amine. masterorganicchemistry.com

A more potent and efficient electrophile for this transformation is 2,2-difluoroethyl trifluoromethanesulfonate (B1224126) (triflate) . Trifles are excellent leaving groups, facilitating the nucleophilic substitution by the amine. smolecule.comchemicalbook.com This reagent can be synthesized from 2,2-difluoroethanol (B47519) and trifluoromethanesulfonic anhydride. smolecule.com The reaction of naphthalen-1-amine with 2,2-difluoroethyl triflate would likely proceed under milder conditions and with higher yields compared to alkyl halides.

Another powerful convergent method is the Buchwald-Hartwig amination . wikipedia.orgopenochem.org This palladium-catalyzed cross-coupling reaction has become a cornerstone in the formation of carbon-nitrogen bonds. wikipedia.org In this approach, an aryl halide or triflate (in this case, 1-bromonaphthalene or 1-naphthyl triflate) would be coupled with 2,2-difluoroethylamine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. The development of specialized ligands has greatly expanded the scope of this reaction, allowing for the coupling of a wide range of amines and aryl halides with high efficiency. wikipedia.org

Reductive amination offers an alternative convergent route. libretexts.org This method involves the reaction of naphthaldehyde with 2,2-difluoroethylamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine. libretexts.org Common reducing agents for this transformation include sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation. organic-chemistry.org

Convergent Method Reactants Key Features Potential Challenges
N-Alkylation Naphthalen-1-amine + 2,2-difluoroethyl halide/triflateDirect, one-step reaction.Risk of overalkylation, requires a potent electrophile. masterorganicchemistry.com
Buchwald-Hartwig Amination 1-Bromonaphthalene + 2,2-difluoroethylamineHigh efficiency, broad substrate scope, good functional group tolerance. wikipedia.orgopenochem.orgRequires a palladium catalyst and specific ligands.
Reductive Amination Naphthaldehyde + 2,2-difluoroethylamineOne-pot procedure, avoids harsh alkylating agents. libretexts.orgRequires a suitable reducing agent.

Divergent Synthetic Pathways

Divergent synthesis is a strategy that enables the creation of a library of structurally related compounds from a common intermediate. beilstein-journals.orgnih.gov This approach is particularly valuable in drug discovery and materials science for structure-activity relationship studies.

A divergent synthesis of this compound analogs could begin with a functionalized naphthalene core. For instance, starting with a substituted 1-nitronaphthalene, the nitro group can be reduced to an amine, which is then alkylated with a 2,2-difluoroethylating agent. The substituents on the naphthalene ring can be varied to generate a library of compounds.

Alternatively, a common precursor such as 1-fluoronaphthalene (B124137) could be used. Nucleophilic aromatic substitution with 2,2-difluoroethylamine could yield the target compound. Different substituted 1-fluoronaphthalenes would lead to a variety of analogs.

Another divergent strategy could involve modifying the this compound molecule itself. For example, electrophilic aromatic substitution reactions on the naphthalene ring could introduce various functional groups at different positions, leading to a diverse set of derivatives.

Divergent Strategy Starting Material Key Transformation Generated Diversity
Functionalized Naphthalene Core Substituted 1-nitronaphthaleneReduction of nitro group followed by N-alkylation.Varied substituents on the naphthalene ring.
Nucleophilic Aromatic Substitution Substituted 1-fluoronaphthaleneReaction with 2,2-difluoroethylamine.Different substitution patterns on the naphthalene scaffold.
Post-synthetic Modification This compoundElectrophilic aromatic substitution.Introduction of various functional groups on the naphthalene ring.

Stereochemical Control in the Synthesis of this compound and its Analogs

The parent molecule, this compound, is not chiral. However, the introduction of stereocenters in its analogs necessitates stereochemical control during synthesis. This is crucial in the development of pharmaceuticals, where different enantiomers can have vastly different biological activities.

For analogs of this compound that are chiral, several strategies can be employed to control the stereochemistry.

If a chiral center is to be introduced on the naphthalene ring, a chiral starting material could be used. For example, a chiral substituted naphthaldehyde could undergo reductive amination with 2,2-difluoroethylamine, transferring the stereochemistry to the final product.

Alternatively, asymmetric synthesis can be employed. For instance, in a Buchwald-Hartwig amination, the use of chiral phosphine ligands can induce enantioselectivity in the formation of the C-N bond if the coupling creates a stereocenter.

Another approach is the use of a chiral auxiliary. A chiral amine could be reacted with a naphthalene precursor, and the resulting diastereomers separated. Subsequent removal of the chiral auxiliary would yield the enantiomerically pure target compound.

For analogs where the chirality is on the N-alkyl chain, a chiral 2,2-difluoro-substituted ethylamine (B1201723) derivative could be synthesized and coupled with the naphthalene moiety. The synthesis of such chiral fluorinated building blocks is an active area of research. mdpi.com

Strategy for Stereochemical Control Description Application to Analogs
Chiral Pool Synthesis Utilization of enantiomerically pure starting materials.Using a chiral substituted naphthalene precursor.
Asymmetric Catalysis Use of a chiral catalyst to favor the formation of one enantiomer.Employing chiral ligands in a palladium-catalyzed amination.
Chiral Auxiliaries Covalent attachment of a chiral group to guide the stereochemical outcome of a reaction.Reacting a naphthalene precursor with a chiral amine, followed by separation and removal of the auxiliary.
Resolution Separation of a racemic mixture into its constituent enantiomers.Chromatographic separation using a chiral stationary phase or diastereomeric salt formation.

Advanced Spectroscopic and Analytical Characterization of N 2,2 Difluoroethyl Naphthalen 1 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

NMR spectroscopy provides unparalleled insight into the chemical environment of individual atoms within a molecule. For N-(2,2-difluoroethyl)naphthalen-1-amine, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by multidimensional techniques, allows for a complete assignment of its structure.

Proton Nuclear Magnetic Resonance (¹H NMR) for Hydrogen Environment Analysis

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons of the naphthalene (B1677914) ring, the protons of the difluoroethyl side chain, and the amine proton.

The seven aromatic protons of the naphthalene ring are expected to appear in the downfield region, typically between δ 7.0 and δ 8.5 ppm, due to the deshielding effect of the aromatic ring current. The specific chemical shifts and coupling patterns are influenced by the electron-donating amine substituent. The proton at the C2 position is anticipated to be the most upfield of the aromatic signals due to the ortho-directing effect of the amine group.

The methylene (B1212753) protons (-CH₂-) adjacent to the nitrogen are predicted to resonate as a triplet of doublets. Their chemical shift is influenced by both the adjacent nitrogen and the geminal fluorine atoms, likely appearing in the δ 3.5-4.5 ppm range. The proton on the nitrogen atom (N-H) would likely appear as a broad singlet, with a chemical shift that can vary depending on solvent and concentration, but is typically expected in the δ 4.5-5.5 ppm region.

The methine proton (-CHF₂) is the most complex signal. It is expected to be a triplet of triplets due to coupling with both the adjacent methylene protons and the two geminal fluorine atoms. This signal would be significantly downfield, predicted in the δ 5.8-6.8 ppm range, due to the strong deshielding effect of the two fluorine atoms.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
N-H~5.0br s-
-CHF₂6.25ttJ(H,F) ≈ 56 Hz, J(H,H) ≈ 4.5 Hz
-CH₂-3.85tdJ(H,F) ≈ 14 Hz, J(H,H) ≈ 4.5 Hz
Aromatic H7.2-8.2m-

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Assignment

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. The ten carbons of the naphthalene ring are expected to resonate in the aromatic region (δ 110-150 ppm). The carbon atom directly attached to the nitrogen (C1) will be significantly shielded compared to the unsubstituted naphthalene, appearing around δ 140-145 ppm.

The carbon of the methylene group (-CH₂-) is anticipated to appear in the δ 45-55 ppm range. The most distinct signal is that of the difluoromethyl carbon (-CHF₂), which is expected to be a triplet due to one-bond coupling with the two fluorine atoms (¹J(C,F)). Its chemical shift will be significantly downfield, likely in the δ 110-120 ppm region, due to the strong electronegativity of the attached fluorines.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (due to C-F coupling)Predicted Coupling Constant (J, Hz)
-CHF₂115t¹J(C,F) ≈ 240 Hz
-CH₂-50t²J(C,F) ≈ 25 Hz
Aromatic C (C1-C10)110-145s, d-

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Atom Probing

¹⁹F NMR is a highly sensitive technique for directly observing the fluorine atoms. For this compound, a single signal is expected for the two equivalent fluorine atoms of the -CHF₂ group. This signal is predicted to be a doublet of triplets. The large doublet splitting arises from the two-bond coupling to the methine proton (²J(F,H)), while the smaller triplet splitting is due to the three-bond coupling to the methylene protons (³J(F,H)). The chemical shift is anticipated in the range of δ -110 to -130 ppm, a typical region for difluoroalkyl groups.

Fluorine AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
-CHF₂-120dtJ(F,H) ≈ 56 Hz, J(F,H) ≈ 14 Hz

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignments

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. Key correlations would be observed between the -CHF₂ proton and the -CH₂- protons, as well as among the adjacent protons on the naphthalene ring system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the proton signals of the -CH₂- and -CHF₂ groups to their respective carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It would be crucial for confirming the connection of the ethyl chain to the amine nitrogen and the nitrogen to the C1 position of the naphthalene ring. Correlations would be expected from the -CH₂- protons to the C1 and C8a carbons of the naphthalene ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals spatial proximity between protons. NOESY correlations would help to confirm the conformation of the difluoroethyl side chain relative to the naphthalene ring, for example, by showing through-space interactions between the -CH₂- protons and the proton at the C8 position of the naphthalene ring.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies for Functional Group Identification

Vibrational spectroscopy provides information about the functional groups present in a molecule by probing their characteristic vibrational modes.

The Infrared (IR) spectrum is expected to show a characteristic N-H stretching vibration for the secondary amine in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethyl group would appear just below 3000 cm⁻¹. The C=C stretching vibrations of the naphthalene ring are expected in the 1500-1600 cm⁻¹ region. A strong C-N stretching band for the aromatic amine should appear around 1300-1350 cm⁻¹. The most prominent features related to the fluoroalkyl group would be the strong C-F stretching vibrations, which are predicted to dominate the fingerprint region between 1100 and 1200 cm⁻¹.

Raman spectroscopy , being complementary to IR, would also be valuable. The symmetric vibrations of the naphthalene ring, which are often weak in the IR spectrum, would likely show strong signals in the Raman spectrum. The C-F stretching vibrations would also be Raman active.

Vibrational ModePredicted IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)Intensity
N-H Stretch~3400~3400Medium (IR), Weak (Raman)
Aromatic C-H Stretch3050-31003050-3100Medium (IR), Strong (Raman)
Aliphatic C-H Stretch2850-29602850-2960Medium (IR), Medium (Raman)
C=C Aromatic Stretch1500-16001500-1600Strong (IR), Strong (Raman)
C-N Stretch13201320Strong (IR), Medium (Raman)
C-F Stretch1100-12001100-1200Very Strong (IR), Medium (Raman)

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural information through fragmentation analysis. For this compound (C₁₂H₁₁F₂N), the calculated molecular weight is approximately 207.09 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) at m/z 207 would be expected to be prominent due to the stability of the aromatic system. The fragmentation pattern would likely be dominated by cleavages adjacent to the nitrogen atom (alpha-cleavage). A key fragmentation pathway would be the loss of a ·CHF₂ radical, leading to a stable iminium ion fragment. Another possibility is the cleavage of the C-C bond in the ethyl group, resulting in a fragment corresponding to the loss of a ·CH₂CHF₂ radical. Further fragmentation of the naphthalene ring would also be observed.

Predicted m/zProposed Fragment Identity
207[M]⁺ (Molecular Ion)
156[M - CHF₂]⁺
143[Naphthalen-1-amine]⁺
127[Naphthalene]⁺

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher-energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the nature of its chromophores—the parts of the molecule that absorb light.

For this compound, the primary chromophore is the naphthalen-1-amine moiety. The electronic spectrum is expected to be dominated by π → π* transitions within the aromatic naphthalene ring system. The spectrum of the parent compound, 1-naphthylamine (B1663977), shows a characteristic absorption maximum (λ_max) at approximately 313 nm. researchgate.net Similarly, other naphthalene derivatives exhibit strong absorption bands in the UV region. nih.govresearchgate.netnist.gov

The introduction of the N-(2,2-difluoroethyl) group, an auxochrome, is anticipated to cause a slight shift in the absorption maxima compared to unsubstituted 1-naphthylamine. This shift, known as a batochromic (red) or hypsochromic (blue) shift, would depend on the electronic interaction between the substituent and the naphthalene ring. The intensity of the absorption bands provides information about the probability of the electronic transition.

Table 1: Expected UV-Vis Absorption Data for this compound

Property Expected Observation Rationale
Absorption Maxima (λ_max) Expected in the 280-340 nm range. Based on the characteristic π → π* transitions of the naphthalen-1-amine chromophore. researchgate.net
Molar Absorptivity (ε) High-intensity bands. Typical for allowed π → π* transitions in aromatic systems.

| Solvatochromism | The position and intensity of absorption bands may shift with solvent polarity. | The polarity of the solvent can stabilize the ground or excited state differently, altering the energy gap for the electronic transition. |

X-ray Diffraction Analysis for Solid-State Molecular Architecture and Conformation (if applicable)

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique is only applicable if this compound can be prepared as a single crystal of sufficient quality. The analysis provides precise measurements of bond lengths, bond angles, and torsion angles, revealing the molecule's conformation in the solid state.

Analysis of related naphthalen-1-amine derivatives provides insight into the type of structural information that could be obtained. For instance, studies on N-(2-thienylmethylene)naphthalen-1-amine and N-(2,3-dimethoxybenzylidene)naphthalen-1-amine have successfully elucidated their molecular structures. nih.govnih.gov These studies determined critical parameters such as the dihedral angle between the naphthalene ring and the substituent plane, and the configuration (e.g., trans) around imine bonds. nih.govnih.gov For this compound, XRD would reveal the conformation of the difluoroethyl group relative to the naphthalene ring and detail the intermolecular interactions (like hydrogen bonding or π-stacking) that dictate the crystal packing.

Table 2: Potential X-ray Diffraction Findings for this compound

Parameter Information Provided Example from Related Compounds
Crystal System & Space Group Defines the symmetry and repeating unit cell of the crystal lattice. N-(2-Thienylmethylene)naphthalen-1-amine crystallizes in the Orthorhombic system. nih.gov
Bond Lengths and Angles Provides exact measurements of all covalent bonds and angles within the molecule. Confirms expected geometries and identifies any structural strain.
Torsion (Dihedral) Angles Describes the spatial orientation of different parts of the molecule, such as the rotation around the C-N bond. The dihedral angle between the naphthyl and benzene (B151609) rings in N-(2,3-dimethoxybenzylidene)naphthalen-1-amine is 71.70°. nih.gov

| Intermolecular Interactions | Identifies non-covalent forces like hydrogen bonds and van der Waals forces that stabilize the crystal structure. | Weak C—H⋯π interactions are observed in the crystal structure of a related Schiff base. nih.gov |

Chromatographic Techniques for Purity Assessment and Isomeric Separation (e.g., HPLC, GC)

Chromatographic methods are essential for separating components of a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques for this purpose.

High-Performance Liquid Chromatography (HPLC) is well-suited for the analysis of moderately polar, non-volatile compounds like this compound. A common method would involve reversed-phase chromatography, where a nonpolar stationary phase (like C18) is used with a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). The compound's retention time would be characteristic under specific conditions (flow rate, mobile phase composition, temperature), and the peak area in the chromatogram would be proportional to its concentration. This allows for the quantification of purity and the detection of any impurities from the synthesis, such as unreacted starting materials or byproducts. Several HPLC methods have been developed for various naphthalene derivatives. nih.govavantorsciences.com

Gas Chromatography (GC) is used for volatile and thermally stable compounds. The analysis of amines by GC can sometimes be challenging due to their polarity, which can lead to peak tailing and adsorption on the column. Often, derivatization of the amine or the use of specialized basic-deactivated columns is required to achieve good peak shape and resolution. If this compound is sufficiently volatile and stable at the temperatures required for vaporization, GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) would be an effective tool for assessing its purity.

Table 3: Application of Chromatographic Techniques for this compound

Technique Primary Use Typical Conditions Expected Outcome
HPLC Purity assessment, quantification. Column: Reversed-phase C18. Mobile Phase: Acetonitrile/Water gradient. Detector: UV-Vis (set at an absorption maximum, e.g., ~310 nm). A major peak corresponding to the compound with a specific retention time. Minor peaks would indicate impurities. Purity is calculated from the relative peak areas.

| GC | Purity assessment, detection of volatile impurities. | Column: Capillary column with a nonpolar or mid-polar stationary phase (e.g., DB-5 or equivalent). Detector: FID or MS. | A sharp, symmetrical peak at a characteristic retention time if the compound is volatile and thermally stable. The MS detector would confirm the identity by its mass-to-charge ratio. |

Table of Mentioned Compounds

Compound Name
This compound
1-Naphthylamine
N-(2-Thienylmethylene)naphthalen-1-amine
N-(2,3-dimethoxybenzylidene)naphthalen-1-amine

Mechanistic Investigations and Reactivity of N 2,2 Difluoroethyl Naphthalen 1 Amine

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Methods

The study of reaction mechanisms for compounds like N-(2,2-difluoroethyl)naphthalen-1-amine relies on a combination of kinetic and spectroscopic techniques to identify intermediates, determine reaction rates, and understand the flow of electrons. researchgate.net Kinetic studies involve monitoring the concentration of reactants and products over time to establish a rate law, which provides insight into the molecularity of the rate-determining step. For reactions involving this compound, this could involve varying the concentration of the amine and other reagents to see how it affects the reaction rate. nih.govprimescholars.com Kinetic models can then be developed to validate proposed mechanisms. nih.gov

Spectroscopic methods are essential for identifying transient intermediates and final products. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy can track changes in the chemical environment of protons (¹H NMR), carbon (¹³C NMR), and fluorine (¹⁹F NMR) throughout a reaction, helping to identify the structure of intermediates and products.

Infrared (IR) spectroscopy is used to monitor changes in functional groups. researchgate.net For instance, in an acylation reaction, the disappearance of the N-H bond absorption and the appearance of a new carbonyl (C=O) absorption from the amide product can be observed.

Ultraviolet-Visible (UV-Vis) spectroscopy can be employed to study reactions that involve changes in conjugation or the formation of colored species, such as in the formation of azo dyes or charge-transfer complexes. saylor.org

Mass Spectrometry (MS) helps in determining the molecular weight of intermediates and products, aiding in their identification. researchgate.net

By combining these methods, a comprehensive picture of the reaction pathway, including the formation of intermediates like σ-complexes in electrophilic substitution, can be constructed. psu.edunih.gov

Chemical Transformations of the Naphthalene (B1677914) Amine Moiety

The reactivity of the this compound is largely dictated by the naphthalen-1-amine portion of the molecule. The secondary amine group significantly influences the chemical behavior of the entire structure.

The amino group (-NHR) is a powerful activating group in electrophilic aromatic substitution (EAS) reactions because the nitrogen's lone pair of electrons can be donated into the aromatic π-system, stabilizing the carbocation intermediate (arenium ion). libretexts.orglibretexts.org This activation directs incoming electrophiles primarily to the ortho and para positions relative to the amino group.

In the case of naphthalen-1-amine derivatives, substitution typically occurs on the same ring containing the amine. The primary sites of electrophilic attack are the C4 (para) and C2 (ortho) positions. The C4 position is generally favored due to reduced steric hindrance compared to the C2 position. youtube.comwordpress.com Substitution at the C5 and C7 positions on the adjacent ring can also occur, but usually to a lesser extent. The stability of the intermediate arenium ion is a key factor; intermediates that retain a complete benzene (B151609) ring in their resonance structures are more stable and thus formed more readily. youtube.com

While the amine group is activating, the N-(2,2-difluoroethyl) substituent introduces an electron-withdrawing effect due to the high electronegativity of the fluorine atoms. This inductive effect can slightly decrease the activating strength of the amino group compared to a simple N-alkyl group. However, the resonance donation from the nitrogen lone pair is the dominant effect, so the group remains a net activator and an ortho, para-director. libretexts.orgyoutube.com

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

Position of Attack Relative Reactivity Key Intermediates' Stability
C4 (para) Major Product High (Resonance stabilization)
C2 (ortho) Minor Product Moderate (Some steric hindrance)
C5, C7 (other ring) Trace Products Lower

Secondary aromatic amines can undergo oxidation reactions, although they are often complex and can lead to a variety of products, including stable free radicals, quinone-imines, and polymeric materials. The specific outcome depends on the oxidant used and the reaction conditions. The nitrogen lone pair makes the amine susceptible to oxidation.

Conversely, the secondary amine functional group itself is already in a reduced state and is generally not susceptible to further reduction under standard chemical conditions. Reductive reactions involving this compound would typically target other parts of the molecule if they were present (e.g., a nitro group on the naphthalene ring).

The lone pair of electrons on the nitrogen atom of the secondary amine makes it nucleophilic, allowing it to react with a variety of electrophiles.

Acylation: The amine readily reacts with acid chlorides or anhydrides in the presence of a base (like pyridine) to form amides. ncert.nic.in This is a common transformation to protect the amino group or to synthesize more complex molecules. researchgate.net For example, reaction with acetyl chloride would yield N-acetyl-N-(2,2-difluoroethyl)naphthalen-1-amine.

Carbamoylation: Reaction with isocyanates or carbamoyl (B1232498) chlorides yields substituted ureas. This reactivity is central to the synthesis of various biologically active compounds.

Protecting Group Chemistry: The high reactivity of the amino group often necessitates its protection during multi-step syntheses to prevent it from interfering with reactions at other sites. ncert.nic.in A common strategy is to convert the amine into a carbamate, such as a tert-butoxycarbonyl (Boc) derivative. researchgate.net The Boc group is stable under many reaction conditions but can be easily removed with acid, regenerating the amine. researchgate.netorganic-chemistry.org This allows for selective modification of other parts of the molecule. organic-chemistry.orgwikipedia.org

Reactivity of the 2,2-Difluoroethyl Group

The fluorine atoms on the ethyl group significantly alter its electronic properties and reactivity.

The two fluorine atoms are highly electronegative and exert a strong electron-withdrawing inductive effect. libretexts.orglibretexts.org This effect pulls electron density away from the adjacent carbon atom, which in turn polarizes the C-H bonds on that carbon. This polarization increases the acidity of the hydrogen atoms on the C2 carbon (the -CHF₂) compared to a non-fluorinated ethyl group. nih.gov While still not strongly acidic, this enhanced acidity can be relevant in certain base-mediated reactions.

Fluorine's role in hydrogen bonding is complex. Covalently bound fluorine is a weak hydrogen bond acceptor. ucla.edu However, in this compound, intramolecular hydrogen bonding could potentially occur between the amine proton (N-H) and one of the fluorine atoms, forming a five-membered ring conformation. Such N-H···F interactions, though weak, can influence the molecule's conformation and physical properties. ucla.edunsf.gov The strength of this interaction would depend on the geometry and the solvent environment. nih.gov The presence of fluorine can also influence intermolecular interactions, affecting crystal packing and supramolecular assembly. nih.govresearchgate.net

Table 2: Influence of Fluorination on Molecular Properties

Property Effect of 2,2-Difluoroethyl Group Rationale
C-H Acidity (at C2) Increased Strong inductive electron withdrawal by fluorine atoms stabilizes the conjugate base. libretexts.org
Basicity of Amine Decreased Inductive withdrawal by the fluoroalkyl group reduces the electron density on the nitrogen atom. nih.gov
Hydrogen Bonding Potential for weak intramolecular N-H···F bonds Proximity of the N-H proton and electronegative fluorine atoms. nsf.gov

Transformations Involving the C-F Bonds

The carbon-fluorine bond is the strongest single bond in organic chemistry, rendering its activation and transformation a significant challenge. However, various strategies have been developed for C-F bond functionalization, which can be broadly categorized into reductive, oxidative, and nucleophilic substitution pathways. While specific studies on this compound are not extensively documented in publicly available literature, general principles of C-F bond activation in analogous systems can provide valuable insights.

Transformations of the C-F bonds in the difluoroethyl group of this compound would likely require harsh reaction conditions or specialized reagents. Reductive defluorination, for instance, could potentially be achieved using potent reducing agents, leading to monofluoroethyl or ethyl derivatives. Oxidative C-F bond cleavage is another possibility, often mediated by transition metal complexes, which could lead to the formation of carbonyl compounds or other oxidized products.

The presence of the naphthalen-1-amine moiety can influence the reactivity of the C-F bonds. The electron-donating nature of the amino group can affect the electron density around the difluoroethyl group, potentially modulating its susceptibility to certain reagents.

Nucleophilic and Electrophilic Reactivity at the Difluoroethyl Moiety

The difluoroethyl moiety in this compound presents distinct sites for both nucleophilic and electrophilic attack.

Nucleophilic Reactivity: The nitrogen atom of the amine group is the primary nucleophilic center in the molecule. Its reactivity is influenced by both the electronic properties of the naphthalene ring and the steric and electronic effects of the 2,2-difluoroethyl group. The electron-withdrawing nature of the two fluorine atoms can decrease the electron density on the nitrogen, thereby reducing its nucleophilicity compared to its non-fluorinated analog, N-ethylnaphthalen-1-amine. However, it remains a potential site for reactions with various electrophiles.

NucleophileElectrophilePotential Product
This compound (Nitrogen atom)Alkyl halides (e.g., CH₃I)Quaternary ammonium (B1175870) salt
This compound (Nitrogen atom)Acyl chlorides (e.g., CH₃COCl)N-acetyl-N-(2,2-difluoroethyl)naphthalen-1-amine

Electrophilic Reactivity: The carbon atoms of the difluoroethyl group are susceptible to nucleophilic attack, particularly the carbon bearing the two fluorine atoms. This is due to the strong electron-withdrawing effect of the fluorine atoms, which creates a significant partial positive charge on the carbon. Nucleophilic substitution reactions at this position, however, are generally difficult due to the strength of the C-F bonds. Strong nucleophiles and specific reaction conditions would be necessary to facilitate such transformations.

The hydrogen atoms on the difluoroethyl group are generally not considered electrophilic.

Structure-Reactivity Relationships within this compound and its Analogs

The reactivity of this compound is intricately linked to its molecular structure. Key relationships can be drawn by comparing it with its analogs.

Effect of Fluorination: The presence of the two fluorine atoms on the ethyl group has a profound impact on the molecule's reactivity. As previously mentioned, it reduces the nucleophilicity of the nitrogen atom. This effect can be quantified by comparing the pKa values of the conjugate acids of this compound and N-ethylnaphthalen-1-amine. It is expected that the former would have a lower pKa, indicating it is a weaker base.

Influence of the Naphthalene Ring: The bulky and electron-rich naphthalene ring system influences both the steric accessibility and the electronic environment of the amino group. The position of the amino group at the 1-position of the naphthalene ring also imparts specific steric constraints that can affect its reactivity compared to the 2-substituted isomer.

Comparison with Other Fluoroalkyl Analogs: The reactivity can be further understood by comparing it with analogs bearing different fluoroalkyl chains (e.g., N-(2-fluoroethyl)naphthalen-1-amine or N-(2,2,2-trifluoroethyl)naphthalen-1-amine). Increasing the number of fluorine atoms on the ethyl group would be expected to further decrease the nitrogen's nucleophilicity and increase the electrophilicity of the adjacent carbon.

CompoundKey Structural FeatureExpected Impact on Reactivity
N-ethylnaphthalen-1-amineNo fluorine atomsHigher nitrogen nucleophilicity compared to fluorinated analogs.
N-(2-fluoroethyl)naphthalen-1-amineOne fluorine atomIntermediate nitrogen nucleophilicity.
This compoundTwo fluorine atomsReduced nitrogen nucleophilicity; increased electrophilicity of the α-carbon.
N-(2,2,2-trifluoroethyl)naphthalen-1-amineThree fluorine atomsSignificantly reduced nitrogen nucleophilicity; highly electrophilic α-carbon.

Computational and Theoretical Studies of N 2,2 Difluoroethyl Naphthalen 1 Amine

Quantum Chemical Calculations for Electronic Structure and Molecular Conformation

Quantum chemical calculations are fundamental to understanding the intrinsic properties of N-(2,2-difluoroethyl)naphthalen-1-amine. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and preferred three-dimensional arrangement (conformation) of the molecule.

Detailed research findings from studies on related naphthalen-1-amine derivatives reveal key structural features that are applicable to the target molecule. For instance, the geometry is largely defined by the orientation of the amino group relative to the bulky naphthalene (B1677914) ring. In N-(2-Thienylmethylene)naphthalen-1-amine, the plane of the naphthyl ring is significantly twisted from the substituent group, with a measured dihedral angle of 35.4(2)°. nih.gov A similar twisted conformation is expected for this compound to minimize steric hindrance between the difluoroethyl group and the hydrogen atom at the C8 position of the naphthalene ring.

Quantum chemical methods are used to calculate various electronic properties, such as the distribution of electron density, the energies of molecular orbitals (Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. In related halogenated Schiff bases derived from naphthalene, Density Functional Theory (DFT) studies have shown that the introduction of electron-withdrawing groups can modulate this energy gap. rsc.org For this compound, the highly electronegative fluorine atoms are expected to lower the energies of the molecular orbitals. nih.gov

Table 1: Representative Calculated Geometric Parameters for Naphthalen-1-amine Scaffold

Parameter Typical Calculated Value Description
C1-N Bond Length ~1.40 Å The bond connecting the amine nitrogen to the naphthalene ring.
C-N-C Bond Angle ~120-125° The bond angle around the nitrogen atom, indicating its hybridization.

Density Functional Theory (DFT) for Reaction Pathway Modeling and Transition State Analysis

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it ideal for studying complex chemical processes. For this compound, DFT is employed to model potential reaction pathways, such as electrophilic aromatic substitution or N-alkylation, and to analyze the high-energy transition states that govern the rates of these reactions.

In a typical DFT study, the potential energy surface of a reaction is mapped out. This involves identifying the structures of reactants, products, and any intermediates. The transition state (TS) is located as a first-order saddle point on this surface—a maximum in energy along the reaction coordinate but a minimum in all other degrees of freedom. The energy difference between the reactants and the transition state, known as the activation energy (ΔE‡), is a key determinant of the reaction kinetics. DFT studies on the cycloaddition reactions of naphthalene have successfully used the M06-2X functional to calculate activation energies and reaction energies, demonstrating the method's utility in predicting kinetic and thermodynamic favorability.

For this compound, DFT calculations could be used to explore its synthesis pathways or its metabolic degradation. For example, modeling the reaction between naphthalen-1-amine and a difluoroethylating agent would involve calculating the energies of the reactants, the transition state for the nucleophilic substitution, and the final product. Intrinsic Reaction Coordinate (IRC) analysis is often performed to confirm that the identified transition state correctly connects the reactants and products.

Table 2: Example DFT-Calculated Energy Profile for a Hypothetical Reaction Step

Species Relative Energy (kcal/mol) Description
Reactants 0.0 The starting materials of the reaction.
Transition State (TS) +25.5 The highest energy point along the reaction pathway.

Molecular Modeling and Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

While quantum chemical calculations typically focus on static, minimum-energy structures, molecules are dynamic entities. Molecular modeling and, specifically, molecular dynamics (MD) simulations are used to explore the full range of accessible shapes (the conformational landscape) and how the molecule interacts with its environment.

MD simulations model the movement of atoms over time by solving Newton's equations of motion. This requires a force field, which is a set of parameters that defines the potential energy of the system as a function of its atomic coordinates. For this compound, MD simulations can reveal how the difluoroethyl side chain rotates and flexes relative to the rigid naphthalene core. By simulating the molecule in a solvent, such as water or an organic solvent, one can study solvation effects and the formation of intermolecular interactions like hydrogen bonds. Studies on naphthalene accumulation in micelles have utilized MD to understand the dynamics of how the molecule penetrates and orients itself within different environments. researchgate.net

These simulations generate trajectories that can be analyzed to identify the most populated conformations and the energy barriers between them. This provides a comprehensive picture of the molecule's flexibility and its preferred shapes in solution, which is crucial for understanding its biological activity or material properties. Furthermore, MD can be used to study intermolecular interactions, such as the π-π stacking that is common for aromatic systems like naphthalene or the specific interactions mediated by the difluoroethyl group. nih.gov

Prediction of Spectroscopic Signatures and Validation with Experimental Data

Computational methods are invaluable for interpreting experimental spectra. DFT calculations can predict various spectroscopic signatures of this compound with a high degree of accuracy, aiding in the assignment of experimental data.

Vibrational spectroscopy (Infrared and Raman) is a key application. After optimizing the molecule's geometry, a frequency calculation can be performed. This yields a set of vibrational modes and their corresponding frequencies and intensities. These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations, so they are typically scaled by an empirical factor to improve agreement. Computational studies on related naphthalene derivatives have successfully used DFT (e.g., B3LYP method) to calculate and assign vibrational spectra, showing good agreement with experimental FT-IR and FT-Raman data. researchgate.net

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. The calculated shifts are compared to a reference compound (like tetramethylsilane) to predict the NMR spectrum. This is particularly useful for assigning complex spectra and for understanding how the electronic environment of each nucleus is affected by the molecule's structure, especially the influence of the electron-withdrawing difluoroethyl group.

Table 3: Comparison of Experimental vs. Calculated Vibrational Frequencies for a Related Naphthalene Derivative

Vibrational Mode Experimental Frequency (cm⁻¹) Calculated Frequency (cm⁻¹) (Scaled) Assignment
1 3050 3055 Aromatic C-H Stretch
2 1580 1582 Aromatic C=C Stretch
3 1395 1400 C-N Stretch

Analysis of Fluorine Effects on Electronic Properties and Reactivity (e.g., Inductive and Stereoelectronic Effects)

The two fluorine atoms on the ethyl substituent are the most significant chemical modification to the parent naphthalen-1-amine structure and are expected to profoundly influence its properties. Computational analysis is essential to deconstruct and quantify these effects.

The dominant influence of fluorine is its strong negative inductive effect (-I), stemming from its high electronegativity. nih.gov The two fluorine atoms will strongly withdraw electron density along the sigma bonds from the rest of the molecule. This effect is most pronounced at the adjacent carbon but is transmitted through the C-C and C-N bonds to the naphthalene ring. This electron withdrawal has several consequences:

Decreased Basicity: The electron density on the nitrogen atom is reduced, making it less basic and a weaker nucleophile compared to a non-fluorinated analogue.

Orbital Energy Stabilization: The inductive withdrawal lowers the energy of all molecular orbitals, particularly the HOMO. This generally increases the ionization potential and can increase the HOMO-LUMO gap, potentially enhancing the molecule's kinetic stability. nih.gov

Modified Aromatic Reactivity: The naphthalene ring is deactivated towards electrophilic aromatic substitution due to the reduced electron density.

Table of Compounds Mentioned

Compound Name
This compound
N-(2-Thienylmethylene)naphthalen-1-amine
Naphthalene

Derivatization, Functionalization, and Applications As a Synthetic Building Block

Chemical Modification of the Naphthalene (B1677914) Ring System

The naphthalene core of N-(2,2-difluoroethyl)naphthalen-1-amine is amenable to various chemical modifications, primarily through electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions. These transformations allow for the introduction of a wide array of functional groups, significantly expanding the molecular diversity accessible from this starting material.

Electrophilic Aromatic Substitution:

The naphthalene ring system is known to undergo electrophilic substitution reactions such as nitration, halogenation, and sulfonation. wordpress.comscribd.com The position of substitution is influenced by both the inherent reactivity of the naphthalene core and the directing effect of the N-(2,2-difluoroethyl)amino substituent. The amino group is a powerful activating group and directs incoming electrophiles to the ortho and para positions. In the case of naphthalen-1-amine derivatives, substitution typically occurs at the C4 (para) position. mdpi.com Protecting the amine functionality, for instance through acetylation, can be employed to modulate its activating effect and achieve monosubstituted products. ncert.nic.in

Table 1: Representative Electrophilic Aromatic Substitution Reactions on Naphthalene Derivatives

Reaction Reagents and Conditions Typical Product(s)
Nitration HNO₃, H₂SO₄ 4-Nitro-naphthalen-1-amine derivatives
Halogenation Br₂, FeBr₃ or Cl₂, FeCl₃ 4-Bromo- or 4-chloro-naphthalen-1-amine derivatives

Metal-Catalyzed Cross-Coupling Reactions:

For more precise and varied functionalization, metal-catalyzed cross-coupling reactions are indispensable tools. wikipedia.org To utilize these methods, the naphthalene ring must first be functionalized with a suitable handle, such as a halogen (e.g., bromine or iodine) or a triflate group. These derivatives can then participate in a variety of coupling reactions, including Suzuki, Heck, and Buchwald-Hartwig aminations, to form new carbon-carbon and carbon-heteroatom bonds. nih.govnih.gov For instance, a bromo-naphthalene derivative of this compound could be coupled with a boronic acid (Suzuki coupling) to introduce a new aryl or alkyl group. nih.gov

Functional Group Transformations of the N-Alkyl Amine Linker

The N-alkyl amine linker in this compound offers several avenues for functional group transformations, including N-alkylation, acylation, and N-dealkylation.

N-Alkylation and N-Acylation:

The secondary amine can undergo further alkylation with alkyl halides or acylation with acid chlorides or anhydrides. ncert.nic.in These reactions allow for the introduction of additional substituents on the nitrogen atom, which can be used to modulate the electronic properties of the molecule or to build more complex structures.

N-Dealkylation:

The removal of the 2,2-difluoroethyl group, a process known as N-dealkylation, can be a challenging but valuable transformation. nih.govnih.govresearchgate.netrug.nl This reaction would yield the parent naphthalen-1-amine, which can then be used in other synthetic endeavors. Various methods for N-dealkylation have been developed, often involving reagents like chloroformates followed by hydrolysis. nih.gov

Oxidation:

Oxidation of the amine functionality is another potential transformation. Depending on the reagents and conditions, this could lead to the formation of nitroso, nitro, or other oxidized nitrogen species. The oxidation of N-heteroaromatic alkylamines to the corresponding carbonyls has been demonstrated, suggesting that under specific conditions, the amine linker could be a site for oxidative transformations. nih.gov

Utilization of this compound in the Construction of More Complex Organic Molecules

This compound serves as a valuable building block for the synthesis of more elaborate organic structures. Its constituent parts can be incorporated into larger scaffolds through various synthetic strategies.

The naphthalene moiety can be used as a platform for the construction of fused heterocyclic systems. For example, reactions involving the amino group and a suitably functionalized substituent on the naphthalene ring could lead to the formation of nitrogen-containing polycyclic aromatic compounds. The synthesis of substituted naphthalenes is of significant interest due to their applications in pharmaceuticals and materials science. nih.govnih.gov

Furthermore, the entire this compound unit can be incorporated into larger molecules. For example, if the naphthalene ring is functionalized with a reactive group, such as a boronic acid or a halide, it can be used in cross-coupling reactions to be appended to other molecular fragments.

Asymmetric Synthesis Applications Employing this compound as a Chiral Auxiliary or Ligand Precursor

While this compound itself is achiral, it can be a precursor to chiral molecules that find applications in asymmetric synthesis.

Chiral Auxiliary:

If a chiral center is introduced into the molecule, for example, by resolving a derivative or by asymmetric synthesis, the resulting enantiomerically pure compound could potentially be used as a chiral auxiliary. wikipedia.org Chiral auxiliaries are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction, after which they are removed. wikipedia.org Amines derived from naphthylethylamine have been explored as chiral auxiliaries in stereoselective reactions. researchgate.net

Ligand Precursor:

Perhaps a more direct application is the use of this compound as a precursor for chiral ligands in asymmetric catalysis. The introduction of a coordinating group, such as a phosphine (B1218219) or another nitrogen-containing moiety, onto the naphthalene ring or the N-alkyl chain could lead to the formation of a bidentate or tridentate ligand. rsc.org If this ligand is synthesized in an enantiomerically pure form, it can be complexed with a transition metal to create a chiral catalyst for a variety of asymmetric transformations, such as hydrogenations, allylic alkylations, or C-H functionalizations. researchgate.netcmu.edunih.govmdpi.com The bulky naphthalene group and the electronic properties of the difluoroethyl substituent could have a significant influence on the stereoselectivity of the catalyzed reaction.

Emerging Research Avenues and Future Perspectives for N 2,2 Difluoroethyl Naphthalen 1 Amine

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

Two plausible synthetic pathways for the preparation of N-(2,2-difluoroethyl)naphthalen-1-amine are nucleophilic substitution and reductive amination. Nucleophilic substitution would involve the reaction of naphthalen-1-amine with a suitable 2,2-difluoroethylating agent, such as 2,2-difluoroethyl bromide or tosylate. Reductive amination, a cornerstone of amine synthesis, would entail the reaction of 1-naphthaldehyde (B104281) with 2,2-difluoroethylamine (B1345623) in the presence of a reducing agent. purdue.edu

Synthetic RouteKey ReagentsPotential AdvantagesPotential Challenges
Nucleophilic SubstitutionNaphthalen-1-amine, 2,2-difluoroethylating agent (e.g., BrCF₂CH₂Br, TsOCH₂CF₂H), BaseDirect formation of the C-N bond.Potential for over-alkylation, harsh reaction conditions may be required.
Reductive Amination1-Naphthaldehyde, 2,2-difluoroethylamine, Reducing agent (e.g., NaBH₃CN, H₂/Pd)High selectivity, milder reaction conditions. researchgate.netRequires the synthesis of both starting materials.

Future research will likely focus on the development of catalytic versions of these reactions. For instance, the use of transition metal catalysts could enable the cross-coupling of naphthalen-1-amine with a difluoroethyl source under milder conditions. Furthermore, the exploration of flow chemistry and microwave-assisted synthesis could offer significant advantages in terms of reaction time, scalability, and safety.

Advanced Characterization Techniques for Dynamic Processes and Transient Intermediates

A thorough understanding of the structure, dynamics, and reactivity of this compound requires the application of advanced characterization techniques. While standard spectroscopic methods like ¹H and ¹³C NMR are essential, the presence of fluorine atoms opens the door to more specialized and informative techniques.

¹⁹F NMR spectroscopy is a particularly powerful tool for characterizing organofluorine compounds. wikipedia.org The ¹⁹F nucleus has a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, making it highly sensitive. nih.gov The chemical shift of the ¹⁹F nucleus is also highly sensitive to its local electronic environment, providing valuable information about the structure and conformation of the molecule. nih.gov

Dynamic NMR (DNMR) spectroscopy can be employed to study conformational changes and other dynamic processes. researchgate.net For this compound, DNMR could be used to investigate the rotational barrier around the C-N bond and the conformational preferences of the difluoroethyl group.

TechniqueInformation GainedApplication to this compound
¹⁹F NMRElectronic environment of the fluorine atoms, structural confirmation. wikipedia.orgConfirm the presence and integrity of the difluoroethyl group.
2D NMR (COSY, HSQC, HMBC)Connectivity between atoms, detailed structural elucidation.Unambiguously assign all proton and carbon signals.
Dynamic NMR (DNMR)Kinetics and thermodynamics of conformational changes. researchgate.netStudy the rotational dynamics around the C-N bond.
Computational Chemistry (DFT)Prediction of NMR spectra, conformational analysis. nih.govCorrelate experimental data with theoretical models. nih.gov

The study of transient intermediates in reactions involving this compound could be facilitated by techniques such as in-situ NMR spectroscopy and stopped-flow techniques coupled with UV-Vis or fluorescence spectroscopy.

Exploring Unconventional Reactivity Patterns and Catalytic Transformations

The unique combination of a naphthalenamine core and a difluoroethyl group in this compound suggests a rich and potentially unconventional reactivity profile. The naphthalene (B1677914) ring is susceptible to electrophilic aromatic substitution, and the amino group is a strong activating, ortho-, para-director. ucalgary.cabyjus.comopenstax.org However, the electron-withdrawing nature of the difluoroethyl group may modulate this reactivity.

Future research could explore the regioselectivity of various electrophilic substitution reactions, such as halogenation, nitration, and Friedel-Crafts reactions, on the naphthalene ring of the target molecule. The nitrogen atom, with its lone pair of electrons, can also participate in a variety of reactions, including acylation and alkylation.

The C-F bond is the strongest single bond in organic chemistry, yet recent advances in catalysis have enabled its selective activation and functionalization. mdpi.com The development of catalytic methods to transform the C-F bonds in this compound could open up new avenues for the synthesis of novel derivatives. For example, hydrodefluorination could lead to monofluoroethyl or ethyl analogues, while cross-coupling reactions could introduce new functional groups at the difluorinated carbon. rsc.orgrsc.org

Reaction TypePotential OutcomeResearch Focus
Electrophilic Aromatic SubstitutionFunctionalization of the naphthalene ring. ucalgary.cabyjus.comopenstax.orgInvestigating the regioselectivity and the influence of the difluoroethyl group.
Reactions at the Nitrogen AtomSynthesis of amides, tertiary amines, etc.Exploring the nucleophilicity of the nitrogen and the stability of the resulting products.
Catalytic C-F Bond ActivationTransformation of the difluoroethyl group. mdpi.comDeveloping selective methods for C-F bond cleavage and functionalization. rsc.orgrsc.org

Integration with Machine Learning and Artificial Intelligence in Chemical Synthesis and Property Prediction

Furthermore, ML models can be trained to predict a wide range of physicochemical and biological properties of this compound. This includes properties such as solubility, lipophilicity, and potential biological activity. Such predictions can help to prioritize experimental studies and guide the design of new derivatives with improved properties. The prediction of spectroscopic data, such as NMR chemical shifts, is another area where AI is making significant contributions, aiding in the structural elucidation of new compounds. researchgate.netarxiv.orgrsc.orgresearchgate.net

Application of AI/MLSpecific TaskPotential Impact
RetrosynthesisPrediction of synthetic routes. chemrxiv.orgillinois.edunih.govAccelerated discovery of efficient and sustainable synthetic methods.
Property PredictionPrediction of physicochemical and biological properties.Rational design of new derivatives with desired characteristics.
Spectroscopic PredictionPrediction of NMR spectra. researchgate.netarxiv.orgrsc.orgresearchgate.netFacilitated structural characterization and confirmation.
Reaction OptimizationPrediction of optimal reaction conditions (e.g., catalyst, solvent, temperature).Improved reaction yields and reduced experimental effort.

The integration of AI and ML with experimental chemistry holds the key to unlocking the full potential of this compound and other novel fluorinated compounds. This synergy will undoubtedly accelerate the pace of discovery and innovation in the years to come.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2,2-difluoroethyl)naphthalen-1-amine, and what factors influence yield optimization?

  • Methodological Answer : The compound can be synthesized via alkylation of naphthalen-1-amine with 2,2-difluoroethyl halides under basic conditions. Palladium-catalyzed C-H amination using dimethylformamide (DMF) as an amino source is also viable for introducing alkylamino groups to aromatic systems . Key factors include solvent choice (e.g., pyridine or DMSO), temperature control (80–120°C), and catalyst loading (5–10 mol% Pd). Substitution reactions in naphthalene derivatives, as described in Terenin et al. (1990), highlight the role of stannous chloride as a reducing agent to stabilize intermediates .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?

  • Methodological Answer :

  • 1H/13C NMR : Analyze splitting patterns from the difluoroethyl group (e.g., –CF2– protons as triplets due to coupling with fluorine nuclei) and aromatic protons on the naphthalene ring .
  • IR Spectroscopy : Identify N–H stretching (3300–3500 cm⁻¹) and C–F vibrations (1100–1250 cm⁻¹) .
  • X-ray Crystallography : Resolve molecular geometry and intermolecular interactions (e.g., hydrogen bonding) using slow evaporation in solvents like dichloromethane/hexane .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Use PPE (nitrile gloves, safety goggles, lab coats) to avoid skin/eye contact.
  • Conduct reactions in a fume hood to minimize inhalation of volatile byproducts.
  • Segregate halogenated waste and dispose via licensed hazardous waste facilities .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields of this compound across different studies?

  • Methodological Answer : Discrepancies may arise from impurity profiles (e.g., unreacted naphthalen-1-amine) or solvent effects. Systematic replication under controlled conditions (e.g., anhydrous DMF vs. aqueous pyridine) is recommended. Purity validation via HPLC (≥95%) and elemental analysis can standardize yield calculations .

Q. What computational methods are employed to predict the electronic properties and reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) simulations at the B3LYP/6-31G* level can model frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. Solvent effects are incorporated using the Polarizable Continuum Model (PCM) .

Q. How does the electronic nature of the difluoroethyl group influence the catalytic activity of this compound in transition metal-mediated reactions?

  • Methodological Answer : The electron-withdrawing –CF2– group enhances metal coordination by polarizing the amine lone pair, as observed in palladium-catalyzed C–N coupling. This increases oxidative addition efficiency but may reduce nucleophilicity in SNAr reactions .

Q. What advanced crystallization techniques are recommended for obtaining high-quality single crystals of this compound derivatives for X-ray diffraction studies?

  • Methodological Answer : Use slow solvent diffusion (e.g., layering diethyl ether over a DCM solution) at 4°C to promote ordered crystal growth. For air-sensitive derivatives, employ Schlenk-line techniques under inert gas .

Q. How do steric and electronic effects of the naphthalene ring impact the regioselectivity of electrophilic substitution reactions in this compound?

  • Methodological Answer : The naphthalene ring directs electrophiles to the para position relative to the amine group due to resonance stabilization. Steric hindrance from the difluoroethyl group suppresses substitution at adjacent positions, as demonstrated in nitration and halogenation studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.